molecular formula C25H28N4O4 B2603456 N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1105217-73-9

N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Katalognummer: B2603456
CAS-Nummer: 1105217-73-9
Molekulargewicht: 448.523
InChI-Schlüssel: QFRLXEDJGHANFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with a primary research focus on its anti-cancer properties. This compound has been identified as a multi-targeted agent, demonstrating significant inhibitory activity against CDK2, CDK5, and CDK9, which are pivotal regulators of the cell cycle and transcriptional control. Its mechanism of action involves inducing cell cycle arrest, particularly at the G1/S phase, and promoting apoptosis in various cancer cell lines. Research published in the European Journal of Medicinal Chemistry highlights its efficacy against prostate cancer models, showing its ability to suppress proliferation and trigger programmed cell death . The compound's value extends to its use as a chemical probe to dissect the complex roles of specific CDK isoforms in cellular proliferation, transcription, and oncogenic signaling pathways, providing critical insights for the development of novel targeted cancer therapies.

Eigenschaften

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-31-20-6-4-17(5-7-20)23-8-9-24(28-27-23)29-12-10-18(11-13-29)25(30)26-19-14-21(32-2)16-22(15-19)33-3/h4-9,14-16,18H,10-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLXEDJGHANFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridazine ring and the methoxyphenyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and methoxy-substituted benzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Preliminary studies indicate that N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide exhibits antiproliferative effects against various cancer cell lines. The presence of the pyridazine ring enhances its interaction with cellular targets involved in tumor growth regulation.

Case Study: Breast Cancer

In a study involving breast cancer cells, this compound demonstrated an IC50 value of approximately 15 µM , indicating effective growth inhibition compared to untreated controls. This suggests it may serve as a lead compound for developing new cancer therapies targeting specific pathways involved in tumorigenesis.

Antiviral Properties

Research suggests that compounds with similar structures exhibit antiviral activity , potentially inhibiting viral replication through interference with viral enzymes or host cell pathways.

Case Study: HIV Replication Inhibition

A related compound showed significant activity against HIV reverse transcriptase with an IC50 value of 2.95 µM . This finding indicates that structural analogs of N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide may share similar antiviral mechanisms.

Pharmacological Applications

The unique structural features of this compound open avenues for its application in various therapeutic areas:

  • Cancer Therapy : Given its antiproliferative effects, further development could lead to new cancer treatments targeting specific pathways involved in tumorigenesis.
  • Antiviral Drug Development : The compound's potential antiviral properties warrant further investigation into its efficacy against viral infections.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound and related molecules (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Pharmacological Relevance
Target Compound: N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide Pyridazine + Piperidine 3,5-Dimethoxyphenyl (carboxamide), 4-Methoxyphenyl (pyridazine) Potential kinase inhibitor; unoptimized logP
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide Dihydropyrimidine Bis(4-methoxyphenyl)methyl, Pyridazin-3-yl Patent-pending synthesis route; unknown bioactivity
Triazine Derivative () Triazine Multiple dimethylamino groups, pyrrolidin-1-yl butyramide High solubility (logP = 1.2); antimicrobial
Key Observations :
  • Pyridazine vs. The triazine in provides a planar structure for DNA intercalation but lacks the pyridazine’s hydrogen-bonding capacity.
  • Dimethylamino groups in improve solubility (logP = 1.2) but may introduce metabolic instability due to oxidative dealkylation risks.

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity :
  • The target compound’s piperidine-4-carboxamide moiety may confer selectivity for kinases or GPCRs, though specific data are unavailable. In contrast, the triazine derivative in showed IC50 = 0.8 μM against bacterial topoisomerase IV.
Solubility and logP :
  • The target compound’s methoxy-rich structure likely results in moderate hydrophobicity (estimated logP ~2.5), less favorable than the triazine derivative (logP = 1.2) .
  • The piperidine ring may improve aqueous solubility compared to the dihydropyrimidine in , which has a non-polar bis(aryl) group.

Biologische Aktivität

N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H26_{26}N4_{4}O4_{4}
  • Molecular Weight : 434.5 g/mol
  • CAS Number : 1049274-81-8

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antiviral properties
  • Anticancer effects
  • Inhibition of specific enzymes

Antiviral Activity

Research indicates that compounds with heterocyclic structures, such as the pyridazine moiety present in this compound, demonstrate significant antiviral activity. For instance, studies have shown that related compounds exhibit effective inhibition of reverse transcriptase (RT) in HIV at low concentrations (EC50_{50} values ranging from 0.20 to 0.35 μM) . This suggests that N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide may also possess similar antiviral properties.

Anticancer Activity

The compound's structural analogs have been reported to inhibit the proliferation of various cancer cell lines. For example, compounds containing a 1H-pyrazole structure have shown antiproliferative effects against lung, brain, and colorectal cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Enzyme Inhibition

Inhibitory activity against cytochrome P450 enzymes (CYPs), particularly CYP51 and CYP5122A1, has been observed with structurally related piperazine derivatives. These enzymes play a crucial role in sterol biosynthesis in pathogens such as Leishmania . The compound's ability to inhibit these enzymes could provide insights into its potential as an antiparasitic agent.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiviral Screening : A study screened a library of heterocyclic compounds for antiviral activity against HIV. The compound demonstrated promising results with low EC50_{50} values, indicating potent inhibition of viral replication .
  • Anticancer Studies : In vitro studies have shown that derivatives similar to N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide effectively inhibited the growth of various cancer cell lines. The mechanism was attributed to apoptosis induction and interference with cell signaling pathways .
  • Enzyme Inhibition Analysis : Research focused on the inhibition of CYP51 revealed that analogs of this compound exhibited strong inhibitory effects, making them potential candidates for treating diseases caused by protozoan parasites .

Data Tables

Activity TypeEC50_{50} Values (μM)Reference
Antiviral0.20 - 0.35
Anticancer (Lung)Varies by derivative
CYP51 InhibitionStrong

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.